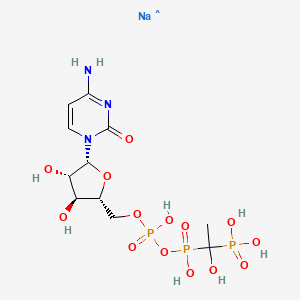
MBC-11 trisodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MBC-11 trisodium involves the covalent bonding of HEDP with cytarabine. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of both components. The process involves the activation of the phosphonate group in HEDP, followed by its reaction with the hydroxyl group of cytarabine to form a stable ester linkage .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in a solid form and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
MBC-11 trisodium undergoes several types of chemical reactions, including:
Hydrolysis: The ester linkage between HEDP and cytarabine can be hydrolyzed under acidic or basic conditions, leading to the release of the individual components.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonate and hydroxyl groups.
Substitution: The phosphonate group in HEDP can participate in substitution reactions with various nucleophiles
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: HEDP and cytarabine.
Oxidation: Oxidized forms of HEDP and cytarabine.
Reduction: Reduced forms of HEDP and cytarabine.
Substitution: Substituted derivatives of HEDP
Aplicaciones Científicas De Investigación
MBC-11 trisodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of bisphosphonate conjugates and their interactions with various biological molecules.
Biology: Investigated for its effects on bone metabolism and its potential to inhibit bone resorption.
Medicine: Explored as a therapeutic agent for treating tumor-induced bone disease and other bone-related disorders.
Industry: Utilized in the development of bone-targeting drug delivery systems and as a reference compound in pharmaceutical research .
Mecanismo De Acción
MBC-11 trisodium exerts its effects through a combination of the bone-targeting properties of HEDP and the cytotoxic effects of cytarabine. The compound binds to bone tissues, particularly at sites of high bone turnover, and delivers cytarabine directly to the tumor cells. Cytarabine inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination, leading to the death of rapidly dividing tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
Zoledronate: Another bisphosphonate used for treating bone diseases, but it does not have the cytotoxic component of cytarabine.
Alendronate: A bisphosphonate used for osteoporosis treatment, lacking the antimetabolite component.
Pamidronate: Similar to zoledronate, used for bone diseases but without the cytotoxic effects
Propiedades
Fórmula molecular |
C11H20N3NaO14P3 |
|---|---|
Peso molecular |
534.20 g/mol |
InChI |
InChI=1S/C11H20N3O14P3.Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);/t5-,7-,8+,9-,11?;/m1./s1 |
Clave InChI |
MMTNYCOGGHXEIF-UIRRGPDLSA-N |
SMILES isomérico |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na] |
SMILES canónico |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


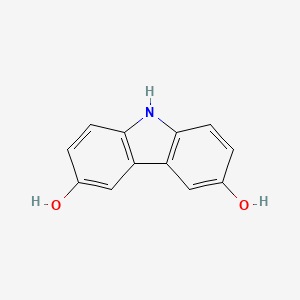
![Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)
![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13386244.png)
![Calcium; 2,3,4,5,6-pentahydroxyhexanoate; 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoate; hydrate](/img/structure/B13386251.png)

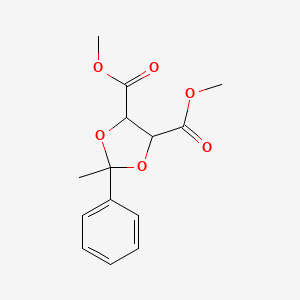
![(1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol](/img/structure/B13386266.png)
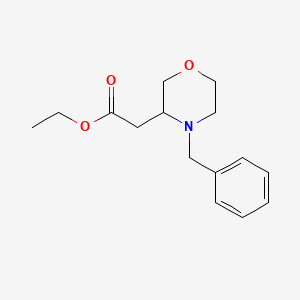
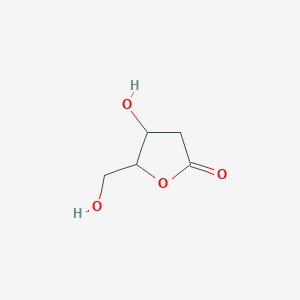
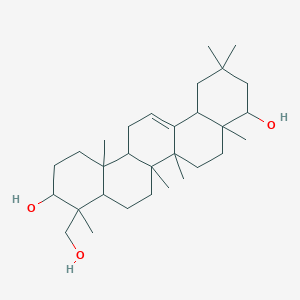
![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)
![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B13386306.png)
![N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B13386309.png)

